AS2863619

説明

特性

IUPAC Name |

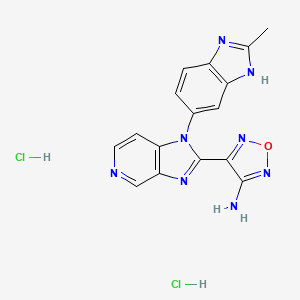

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUAALWRORLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS2863619: A Novel Inducer of Regulatory T Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a novel small molecule that has demonstrated the ability to convert conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into Foxp3+ regulatory T cells (Tregs). This induction of a regulatory phenotype is achieved through the targeted inhibition of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19. The mechanism of action is independent of the canonical Treg differentiation factor, transforming growth factor-beta (TGF-β), but is reliant on interleukin-2 (IL-2) signaling. By preventing the inhibitory phosphorylation of STAT5 by CDK8/19, this compound promotes the sustained activation of STAT5, a key transcription factor for the Foxp3 gene. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental evidence, and protocols for key assays.

Core Mechanism of Action: Inhibition of CDK8/19 to Promote Foxp3 Expression

This compound directly targets and inhibits the kinase activity of CDK8 and CDK19.[1][2] These kinases are key negative regulators of Foxp3 expression in activated conventional T cells. The inhibition of CDK8/19 by this compound initiates a signaling cascade that culminates in the induction of Foxp3, the master transcription factor for Treg lineage specification and function.

Signaling Pathway

The mechanism of action of this compound in T cells can be delineated in the following steps:

-

T-Cell Receptor (TCR) Activation: Upon antigen presentation, TCR signaling is initiated, leading to the activation of downstream pathways.

-

CDK8/19 Activation: TCR signaling leads to the activation of CDK8 and CDK19.[1]

-

Inhibitory Phosphorylation of STAT5: Activated CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) on a serine residue within a proline-serine-proline (PSP) motif.[1] This serine phosphorylation is an inhibitory signal that prevents the subsequent activating tyrosine phosphorylation of STAT5.

-

This compound Intervention: this compound, as a potent inhibitor of CDK8 and CDK19, blocks this inhibitory serine phosphorylation of STAT5.

-

STAT5 Activation: In the presence of IL-2, which is crucial for this pathway, the prevention of inhibitory serine phosphorylation allows for the activating phosphorylation of STAT5 on a C-terminal tyrosine residue.[1]

-

Foxp3 Gene Induction: Activated (tyrosine-phosphorylated) STAT5 translocates to the nucleus and binds to regulatory regions within the Foxp3 gene locus.[1] This binding occurs primarily at the conserved non-coding sequence 0 (CNS0) and to a lesser extent at the promoter and CNS2 regions.[1]

-

Treg Differentiation: The binding of activated STAT5 to the Foxp3 locus initiates the transcription of the Foxp3 gene, leading to the expression of the Foxp3 protein and the subsequent differentiation of the conventional T cell into a functional Treg.

This IL-2-dependent, TGF-β-independent pathway allows for the conversion of antigen-specific effector/memory T cells into Tregs, a significant advantage for therapeutic applications in autoimmune diseases and allergies.[1][3]

Quantitative Data on this compound-Mediated Treg Conversion

The following tables summarize the quantitative effects of this compound on the conversion of conventional T cells into Foxp3+ Tregs, as reported in preclinical studies. Data is estimated from published graphical representations and should be considered illustrative.

Table 1: In Vitro Dose-Dependent Induction of Foxp3 in Mouse CD4+ T Cells by this compound

| This compound Concentration (nM) | Percentage of Foxp3+ CD4+ T Cells (Mean ± SD) |

| 0 (Vehicle) | 5 ± 2 |

| 10 | 15 ± 4 |

| 30 | 40 ± 7 |

| 100 | 75 ± 10 |

| 300 | 85 ± 8 |

Table 2: Effect of this compound on T Cell Subsets in an In Vivo Mouse Model of Autoimmune Disease

| Treatment Group | Percentage of Foxp3+ Tregs in CD4+ T cells (Spleen) | Percentage of Effector T cells in CD4+ T cells (Spleen) |

| Vehicle Control | 8 ± 3 | 45 ± 8 |

| This compound (30 mg/kg) | 25 ± 6 | 20 ± 5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Conversion of Conventional T Cells to Tregs

This protocol outlines the general procedure for inducing Foxp3 expression in conventional T cells using this compound.

Objective: To assess the ability of this compound to convert conventional T cells into Foxp3+ Tregs in vitro.

Materials:

-

Murine spleen and lymph nodes

-

CD4+ T Cell Isolation Kit (e.g., MACS)

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant murine IL-2

-

This compound (in a suitable solvent, e.g., DMSO)

-

Foxp3 Staining Buffer Set

-

Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

-

Flow cytometer

Procedure:

-

Isolation of Naïve CD4+ T cells:

-

Prepare a single-cell suspension from the spleen and lymph nodes of mice.

-

Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

-

(Optional) Further purify naïve CD4+ T cells (CD4+CD62L+CD44-) by cell sorting.

-

-

T Cell Culture and Stimulation:

-

Plate the isolated T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Culture the cells in complete RPMI-1640 medium.

-

Stimulate the cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.

-

Add recombinant murine IL-2 (e.g., 100 U/mL) to the culture medium.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell cultures at various concentrations (e.g., 0, 10, 30, 100, 300 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Incubation:

-

Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for surface markers (CD4, CD25) with fluorochrome-conjugated antibodies.

-

Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's protocol.

-

Perform intracellular staining for Foxp3 with a fluorochrome-conjugated anti-Foxp3 antibody.

-

Acquire the samples on a flow cytometer and analyze the percentage of Foxp3+ cells within the CD4+ T cell population.

-

Analysis of STAT5 Phosphorylation by Flow Cytometry

This protocol describes the detection of phosphorylated STAT5 (pSTAT5) in T cells following treatment with this compound.

Objective: To measure the levels of tyrosine-phosphorylated STAT5 in T cells treated with this compound.

Materials:

-

Isolated CD4+ T cells

-

Complete RPMI-1640 medium

-

Recombinant murine IL-2

-

This compound

-

Phosflow Lyse/Fix Buffer

-

Phosflow Perm Buffer III

-

Fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694)

-

Flow cytometer

Procedure:

-

T Cell Culture and Treatment:

-

Culture isolated CD4+ T cells as described in section 3.1.

-

Treat the cells with this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

-

Cytokine Stimulation:

-

Stimulate the cells with a short pulse of IL-2 (e.g., 100 U/mL for 15-30 minutes) to induce STAT5 phosphorylation.

-

-

Fixation and Permeabilization:

-

Immediately fix the cells by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubate on ice for 30 minutes.

-

-

Intracellular Staining:

-

Wash the cells and stain with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for STAT5 Binding to the Foxp3 Locus

This protocol details the procedure for assessing the binding of STAT5 to the regulatory regions of the Foxp3 gene.

Objective: To quantify the enrichment of STAT5 at the Foxp3 promoter, CNS0, and CNS2 regions.

Materials:

-

Treated CD4+ T cells (as described in 3.1)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-STAT5 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for Foxp3 promoter, CNS0, CNS2, and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cross-linking:

-

Treat cultured T cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-STAT5 antibody or an isotype control antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR using primers specific for the Foxp3 promoter, CNS0, and CNS2 regions, as well as a negative control region.

-

Calculate the enrichment of STAT5 binding as a percentage of the input DNA.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 and the subsequent induction of antigen-specific Tregs in a TGF-β-independent manner, offers a potential advantage over existing immunomodulatory therapies. The experimental data gathered to date strongly support its potential to re-establish immune tolerance.

Future research should focus on the long-term stability and suppressive function of this compound-induced Tregs, as well as their efficacy and safety in more complex in vivo models of human disease. Further investigation into the broader effects of CDK8/19 inhibition on other immune cell lineages will also be crucial for a comprehensive understanding of the therapeutic potential of this class of compounds. The continued development of this compound and similar molecules could pave the way for a new generation of targeted therapies for a wide range of immune-mediated disorders.

References

- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of AS2863619: A Technical Guide to a Novel Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that has garnered significant interest for its immunomodulatory properties. This technical guide delineates the primary cellular targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Through a comprehensive review of the available literature, this document provides a detailed understanding of how this compound promotes the conversion of conventional T cells into regulatory T cells, a process with profound therapeutic implications for autoimmune and inflammatory diseases. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols and visual representations of the key biological processes.

Primary Cellular Targets: CDK8 and CDK19

The principal cellular targets of this compound are Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19) .[1][2][3][4][5][6] this compound acts as a potent inhibitor of both kinases, which are components of the Mediator complex involved in the regulation of transcription.[3][7] The inhibitory activity of this compound is highly specific, with nanomolar potency against CDK8 and CDK19.[1][2][4][5][6]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against its primary targets have been determined in cell-free assays, demonstrating its high potency.

| Target | IC50 (nM) |

| CDK8 | 0.6099[1] |

| CDK19 | 4.277[1] |

Mechanism of Action: Induction of Foxp3 Expression

The primary mechanism through which this compound exerts its immunomodulatory effects is by inducing the expression of the transcription factor Forkhead box P3 (Foxp3) in conventional T cells (Tconv).[1][2][3] Foxp3 is a master regulator of regulatory T cell (Treg) development and function. By inducing Foxp3, this compound effectively converts naïve and effector/memory T cells into Foxp3+ Tregs.[3][7][8] This induction is notably independent of Transforming Growth Factor-beta (TGF-β), a canonical pathway for Treg differentiation, but is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation.[2][3][7]

Signaling Pathway Modulation

The inhibition of CDK8/19 by this compound leads to a critical modulation of the STAT5 signaling pathway .[3][7][8] Specifically, this compound treatment suppresses the serine phosphorylation of STAT5 while enhancing its tyrosine phosphorylation.[2][8] This altered phosphorylation state maintains STAT5 in an active conformation, allowing it to bind to regulatory regions of the Foxp3 gene locus and drive its transcription.[7]

Figure 1: Signaling pathway of this compound in T cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Foxp3 Induction Assay

This protocol describes the induction of Foxp3 in mouse conventional T cells.

Objective: To assess the ability of this compound to induce Foxp3 expression in Tconv cells.

Methodology:

-

Isolate CD4+ T cells from the spleens and lymph nodes of mice.

-

Purify naïve CD4+ T cells (CD4+CD25-CD62L+CD44low) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture the purified naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

-

Add recombinant human IL-2 to the culture medium.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for 3-4 days.

-

Harvest the cells and perform intracellular staining for Foxp3 using a fluorescently labeled anti-Foxp3 antibody.

-

Analyze the percentage of Foxp3+ cells by flow cytometry.

References

- 1. selleckchem.com [selleckchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to CDK8/19 Inhibition and the Regulatory T Cell Differentiation Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are indispensable for maintaining immune homeostasis and preventing autoimmunity.[1][2][3] The differentiation and function of these cells are tightly controlled by a complex network of signaling pathways. Emerging evidence has identified Cyclin-Dependent Kinases 8 and 19 (CDK8/19), components of the transcriptional Mediator complex, as critical negative regulators of Treg differentiation.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which pharmacological inhibition of CDK8/19 promotes the differentiation of Tregs. We will detail the impact of CDK8/19 inhibition on key signaling cascades, including TGF-β, IFN-γ, and IL-2/STAT5 pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying molecular interactions. This guide serves as a resource for researchers seeking to understand and therapeutically manipulate Treg populations for the treatment of autoimmune diseases and other immune-mediated disorders.

Introduction to CDK8/19 and Treg Biology

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that suppress immune responses, thereby maintaining self-tolerance and immune homeostasis.[1][2][3] The transcription factor Forkhead box P3 (Foxp3) is the master regulator of Treg development and function.[1][6] The induction of Foxp3 in conventional T cells, converting them into induced Tregs (iTregs), is a key process in peripheral tolerance and a major focus of therapeutic strategies for autoimmune and allergic diseases.[5][6]

CDK8 and its close homolog CDK19 are serine/threonine kinases that form the kinase module of the Mediator complex, a crucial co-regulator of RNA Polymerase II-mediated transcription.[4][7] This complex integrates signals from various pathways to control gene expression.[7] Initially studied for their roles in cancer, CDK8/19 have been increasingly recognized as key modulators of immune cell function, influencing the activity of critical transcription factors like STATs and NFκB.[8][9] Recent studies have revealed that inhibiting the kinase activity of CDK8/19 can potently enhance the differentiation of Tregs, highlighting a promising therapeutic avenue.[1][5][10]

This guide elucidates the core mechanisms by which CDK8/19 inhibition tips the balance of signaling pathways to favor the expression of Foxp3 and promote the stable differentiation of functional Tregs.

Core Mechanism: CDK8/19 Inhibition Alters the Signaling Landscape for Treg Differentiation

The differentiation of naïve CD4+ T cells into Tregs is governed by a balance of activating and inhibiting signals. CDK8/19 inhibition appears to reprogram this balance by modulating three critical pathways:

-

Sensitization of TGF-β Signaling: Transforming Growth Factor-β (TGF-β) is the primary cytokine that induces Foxp3 expression. CDK8/19 inhibition enhances the sensitivity of T cells to TGF-β. This is achieved by increasing the phosphorylation of the downstream effectors Smad2 and Smad3 (Smad2/3), which are essential for activating the Foxp3 gene.[1][2][10]

-

Attenuation of IFN-γ Signaling: Interferon-γ (IFN-γ) and its downstream signaling through STAT1 are known to antagonize Treg differentiation.[2][10] CDK8 is a known kinase for STAT1, phosphorylating it at serine 727 (S727).[2][9] Pharmacological inhibition of CDK8/19 leads to a drastic decrease in STAT1 phosphorylation, thereby relieving the IFN-γ-mediated suppression of Foxp3 induction.[2][10]

-

Activation of IL-2/STAT5 Signaling: The IL-2 signaling pathway, which activates STAT5, is critical for both the induction and maintenance of Foxp3 expression.[11][12] Some evidence suggests that CDK8/19 can directly phosphorylate and inactivate STAT5.[4] By inhibiting CDK8/19, STAT5 activation is promoted, leading to enhanced binding at the Foxp3 gene locus and driving its expression.[4][5]

The convergence of these three effects—enhancing pro-Treg TGF-β/Smad signaling while diminishing anti-Treg IFN-γ/STAT1 signaling and promoting pro-Treg IL-2/STAT5 signaling—creates a robust cellular environment for Treg differentiation.

Caption: CDK8/19 inhibition promotes Treg differentiation.

Data Presentation: Quantitative Effects of CDK8/19 Inhibition

The following tables summarize key quantitative data from studies investigating the effects of CDK8/19 inhibitors on Treg differentiation and associated signaling pathways.

Table 1: Effect of CDK8/19 Inhibitors on In Vitro Treg Differentiation

| Inhibitor | Concentration | Model System | Key Result | Reference |

|---|---|---|---|---|

| CCT251921 | 0.05 - 0.1 µM | Mouse Naïve CD4+ T cells | Significantly increased Foxp3+ Treg population. | [3][10] |

| Senexin A | 0.5 µM | Mouse Naïve CD4+ T cells | Promoted Treg differentiation. | [1][2][10] |

| AS2863619 | N/A | Mouse T cells | Converted antigen-specific effector T cells into Foxp3+ Tregs. | [4] |

| Senexin B | 1 µM | Human Monocytic Cells | Reduced proinflammatory cytokine gene expression. |[8] |

Table 2: Molecular Effects of CDK8/19 Inhibition on Key Signaling Proteins

| Protein | Phosphorylation Site | Effect of CDK8/19 Inhibition | Model System | Reference |

|---|---|---|---|---|

| STAT1 | Y701 & S727 | Drastic decrease in phosphorylation. | Mouse iTreg differentiation | [2][10] |

| Smad2/3 | C-terminal region | Upregulated phosphorylation as early as 3 hours. | Mouse iTreg differentiation | [2][10] |

| Smad2 | Linker (S245/250/255) | Decreased phosphorylation. | Mouse iTreg differentiation | [10][13] |

| STAT5 | N/A | Promoted activation. | Mouse T cells |[4][5] |

Table 3: Impact of CCT251921 on Treg Signature Gene Expression

| Gene | Encoded Protein | Effect of CCT251921 (0.1 µM) | Reference |

|---|---|---|---|

| Foxp3 | Foxp3 | Upregulated mRNA expression. | [2][10] |

| Ctla4 | CTLA-4 | Upregulated mRNA expression. | [2][10] |

| Tnfrsf18 | GITR | Upregulated mRNA expression. | [2][10] |

| Il2ra | CD25 | Upregulated mRNA expression. |[2][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. The following protocols are compiled from established methodologies in the field.[14][15][16][17][18]

Protocol 1: In Vitro Induced Treg (iTreg) Differentiation

This protocol describes the generation of iTregs from naïve T cells.

-

Isolation of Naïve CD4+ T Cells:

-

Prepare a single-cell suspension from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

-

Isolate naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Miltenyi Biotec Naïve CD4+ T Cell Isolation Kit), selecting for CD4+CD62L+ or CD4+CD45RA+ cells.[14] Purity should be >95%.

-

-

Plate Coating:

-

Cell Culture and Differentiation:

-

Resuspend naïve CD4+ T cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 50 µM β-mercaptoethanol.

-

Add soluble anti-CD28 antibody (2 µg/mL), recombinant human IL-2 (20-100 U/mL), and recombinant human TGF-β1 (1-5 ng/mL).[13][16]

-

For inhibitor studies, add the CDK8/19 inhibitor (e.g., CCT251921 at 0.1 µM, Senexin A at 0.5 µM) or DMSO as a vehicle control at the start of the culture.[10]

-

Culture cells for 3-5 days at 37°C and 5% CO₂.[17]

-

Protocol 2: Flow Cytometry Analysis of Treg Population

This protocol is for the identification and quantification of iTregs.

-

Surface Staining:

-

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain for surface markers such as CD4 and CD25 using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

-

Intracellular Staining for Foxp3:

-

Wash cells and fix/permeabilize using a commercially available Foxp3 staining buffer set (e.g., from eBioscience or BioLegend) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 4°C.[16]

-

Wash cells with permeabilization buffer.

-

Stain with an anti-Foxp3 antibody for at least 30 minutes at 4°C in the dark.

-

Wash cells again and resuspend in FACS buffer for analysis on a flow cytometer.

-

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is to assess the phosphorylation status of key signaling molecules.

-

Cell Lysis:

-

Harvest cells at desired time points (e.g., 3, 6, 12, 24, 48 hours) after stimulation.[10]

-

Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies (e.g., anti-p-STAT1 (Y701), anti-p-STAT1 (S727), anti-p-Smad2/3, anti-CDK8, anti-Foxp3) overnight at 4°C.

-

Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate. Re-probe for total protein or a loading control (e.g., β-actin) to ensure equal loading.

-

Caption: Workflow for studying CDK8/19 inhibition in Treg differentiation.

Conclusion and Future Directions

The inhibition of CDK8 and CDK19 has emerged as a potent strategy to promote the differentiation of Foxp3+ regulatory T cells. By simultaneously enhancing TGF-β/Smad2/3 signaling and suppressing the antagonistic IFN-γ/STAT1 pathway, CDK8/19 inhibitors create a favorable environment for Foxp3 induction.[1][2][10] This approach allows for the conversion of not only naïve T cells but also antigen-specific effector/memory T cells into functional Tregs, opening new therapeutic possibilities.[5][6]

The therapeutic potential of this strategy is significant, particularly for the treatment of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), where increasing the Treg population can ameliorate symptoms.[1][2] Furthermore, understanding this pathway provides valuable insights for cancer immunotherapy, where overcoming Treg-mediated suppression is often a goal.

Future research should focus on:

-

In Vivo Efficacy and Safety: Translating these in vitro findings into safe and effective in vivo therapies.

-

CDK8 vs. CDK19 Specificity: Dissecting the potentially distinct or redundant roles of CDK8 and CDK19 in T cell biology.[19]

-

Long-term Stability: Assessing the stability of the Treg phenotype induced by transient CDK8/19 inhibition.

-

Combination Therapies: Exploring the synergistic potential of CDK8/19 inhibitors with other immunomodulatory agents.[20][21]

References

- 1. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 8. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]

- 12. Differential Roles of IL-2 Signaling in Developing versus Mature Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Regulatory T cells Differentiation From Naïve T Cells [bio-protocol.org]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]

- 19. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

The CDK8/19 Inhibitor AS2863619: A Technical Guide to its Impact on STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that selectively inhibits Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Its primary effect on the Signal Transducer and Activator of Transcription 5 (STAT5) is a novel, indirect mechanism that shifts the balance of phosphorylation from a repressive serine modification to an activating tyrosine modification. By inhibiting CDK8/19, this compound prevents the phosphorylation of a key serine residue in the PSP motif of STAT5. This, in turn, facilitates the subsequent tyrosine phosphorylation essential for STAT5 activation, dimerization, nuclear translocation, and DNA binding. The enhanced STAT5 activity leads to the transcriptional induction of key target genes, most notably Foxp3, the master regulator of regulatory T cells (Tregs). This guide provides an in-depth technical overview of the mechanism of this compound, focusing on its effects on STAT5 phosphorylation, and details the experimental protocols used to elucidate this activity.

Mechanism of Action

This compound's effect on STAT5 phosphorylation is a critical aspect of its immunomodulatory properties. In activated T cells, CDK8 and CDK19 act as negative regulators of STAT5 activity. Upon T-cell receptor (TCR) and IL-2 stimulation, CDK8/19 phosphorylates a serine residue within the PSP motif of STAT5. This serine phosphorylation sterically hinders the subsequent phosphorylation of a critical tyrosine residue (Tyr694 in STAT5A, Tyr699 in STAT5B) by Janus kinases (JAKs). Tyrosine phosphorylation is the canonical activation signal for STAT proteins.

This compound, by inhibiting the kinase activity of CDK8 and CDK19, prevents this inhibitory serine phosphorylation.[1] This allows for more efficient and sustained tyrosine phosphorylation of STAT5 in response to cytokine signaling. The resulting increase in activated, tyrosine-phosphorylated STAT5 leads to enhanced nuclear retention and binding to the regulatory regions of target genes, including the Foxp3 locus, thereby promoting the differentiation of conventional T cells into immunosuppressive Tregs.[2][3]

Quantitative Data

The inhibitory activity of this compound and its effect on STAT5 phosphorylation have been quantified in several key experiments.

| Parameter | Value | Cell Type / System | Reference |

| CDK8 IC50 | 0.61 nM | Cell-free assay | [2] |

| CDK19 IC50 | 4.28 nM | Cell-free assay | [2] |

| STAT5 Serine Phosphorylation | ~40% of control | Mouse CD4+ T cells (1 µM this compound, 22 hrs) | [2] |

| STAT5 Tyrosine Phosphorylation | ~160% of control | Mouse CD4+ T cells (1 µM this compound, 22 hrs) | [2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

In Vitro CDK8 Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on CDK8's ability to phosphorylate a STAT5 substrate.

Materials:

-

Recombinant wild-type (WT) or kinase-dead (KD) CDK8

-

Recombinant GST-tagged STAT5b

-

This compound

-

ATP

-

MgCl2

-

Kinase assay buffer

-

SDS-PAGE gels and buffers

-

Immunoblotting reagents

-

Anti-phospho-serine (pS) STAT5b antibody

-

Anti-GST or anti-STAT5b antibody (for loading control)

Procedure:

-

Prepare a reaction mixture containing recombinant GST-STAT5b and either WT or KD recombinant CDK8 in kinase assay buffer.

-

Add this compound (e.g., at a final concentration of 1.0 µM) or vehicle control (e.g., DMSO) to the respective reaction tubes.

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM) and MgCl2 (e.g., 10 mM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-serine (pS) of STAT5b.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Strip and re-probe the membrane with an anti-GST or anti-STAT5b antibody to confirm equal loading of the substrate.[1]

Analysis of STAT5 Phosphorylation in T Cells by Western Blot

This protocol details the procedure for assessing the levels of serine and tyrosine phosphorylated STAT5 in primary T cells treated with this compound.

Materials:

-

Isolated mouse CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

IL-2

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Immunoblotting reagents

-

Primary antibodies: anti-phospho-STAT5 (PSP motif), anti-phospho-STAT5 (Tyr694), anti-total STAT5

-

HRP-conjugated secondary antibodies

Procedure:

-

Culture isolated mouse CD4+ T cells.

-

Stimulate the T cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of IL-2.

-

Treat the stimulated cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 22 hours).

-

Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-serine STAT5, phospho-tyrosine STAT5, or total STAT5 overnight at 4°C.

-

Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated STAT5 levels to the total STAT5 levels.[1]

References

The Role of AS2863619 in the Conversion of CD4+ and CD8+ T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This document provides a comprehensive technical overview of the role of this compound in inducing the conversion of conventional CD4+ and CD8+ T cells into Foxp3-expressing regulatory T cells (Tregs). This process holds significant therapeutic potential for various immunological diseases by promoting immune tolerance. The conversion is notably independent of TGF-β, a cytokine often associated with Treg induction, but is dependent on IL-2 signaling. The underlying mechanism involves the modulation of STAT5 phosphorylation, a key transcription factor in the IL-2 signaling pathway. This guide details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits CDK8 and CDK19, which have been identified as physiological repressors of Foxp3 expression in activated conventional T cells.[1] T cell receptor (TCR) stimulation normally induces the activity of CDK8 and CDK19. These kinases then inactivate the IL-2-induced signal transducer and activator of transcription 5 (STAT5) by phosphorylating a serine residue in its PSP (pro-ser-pro) motif.[2] This serine phosphorylation hinders the tyrosine phosphorylation of STAT5 in its C-terminal domain, which is crucial for its activity as a transcription factor for the Foxp3 gene.[1][3]

By inhibiting CDK8 and CDK19, this compound prevents the inhibitory serine phosphorylation of STAT5.[1][3] This allows for enhanced tyrosine phosphorylation of STAT5, leading to its activation.[3] Activated STAT5 can then effectively bind to the regulatory regions of the Foxp3 gene, inducing its expression and driving the differentiation of conventional T cells into functional, suppressive Foxp3+ Tregs.[1] This induction of Foxp3 occurs in both naïve and effector/memory CD4+ and CD8+ T cells.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Conditions | Reference |

| CDK8 IC50 | 0.61 nM | - | Biochemical Assay | [1][3] |

| CDK19 IC50 | 4.28 nM | - | Biochemical Assay | [1][3] |

| STAT5 Serine Phosphorylation | ~40% of control | Mouse CD4+ T cells | 1 µM this compound, 22 hours | [1][3] |

| STAT5 Tyrosine Phosphorylation | ~160% of control | Mouse CD4+ T cells | 1 µM this compound, 22 hours | [1][3] |

| Foxp3 Induction | Dose-dependent | Naïve Foxp3-CD4+ Tconv cells | In vitro stimulation | [1][3] |

Table 2: In Vivo Activity of this compound in a Mouse Model of Contact Hypersensitivity

| Parameter | Treatment | Outcome | Mouse Model | Reference |

| Secondary Immune Response | 30 mg/kg this compound (oral, daily for 2 weeks) | Dampened response, milder inflammatory cell infiltration | DNFB-sensitized mice | [3] |

| IFN-γ+ Cells in Skin | 30 mg/kg this compound (oral, daily for 2 weeks) | Decreased ratios | DNFB-sensitized mice | [3] |

| KLRG1+ Foxp3+ T cells | 30 mg/kg this compound (oral, daily for 2 weeks) | Specifically increased | DNFB-sensitized mice | [3] |

Experimental Protocols

In Vitro Conversion of Conventional T Cells to Tregs

Objective: To induce the differentiation of conventional T cells (Tconv) into Foxp3+ Tregs using this compound.

Materials:

-

Isolated naïve CD4+ or CD8+ T cells (Foxp3-)

-

This compound

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human or mouse IL-2

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol.

-

Flow cytometer and antibodies for Foxp3, CD4, and CD8 staining.

Procedure:

-

Culture isolated naïve Tconv cells in complete RPMI medium.

-

Stimulate the T cells with plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies.

-

Add recombinant IL-2 to the culture medium.

-

Add this compound at the desired concentrations (a dose-response curve is recommended to determine the optimal concentration).

-

Culture the cells for 3-5 days.

-

Harvest the cells and stain for surface markers (CD4, CD8) and intracellular Foxp3 using a Foxp3 staining buffer set.

-

Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell populations by flow cytometry.

STAT5 Phosphorylation Assay

Objective: To measure the effect of this compound on the phosphorylation of STAT5 at serine and tyrosine residues.

Materials:

-

Isolated CD4+ T cells

-

This compound

-

Recombinant IL-2

-

Phospho-specific antibodies for STAT5 (Serine and Tyrosine)

-

Western blotting reagents and equipment or flow cytometer with phospho-specific antibodies.

Procedure (Western Blotting):

-

Culture CD4+ T cells with or without this compound for a specified period (e.g., 22 hours).[3]

-

Stimulate the cells with IL-2 for a short period (e.g., 30 minutes) to induce STAT5 phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT5 (serine and tyrosine) and total STAT5.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT5.

Mouse Model of DNFB-Induced Contact Hypersensitivity

Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory disease model.

Materials:

-

BALB/c or C57BL/6 mice

-

2,4-Dinitrofluorobenzene (DNFB)

-

This compound

-

Vehicle control

-

Acetone and olive oil mixture (e.g., 4:1)

Procedure:

-

Sensitization: On day 0, sensitize the mice by applying a solution of DNFB in acetone/olive oil to a shaved area of the abdomen.

-

Treatment: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle control daily.

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to one ear. The other ear serves as a control.

-

Evaluation: Measure ear swelling at various time points after the challenge (e.g., 24, 48, 72 hours) as an indicator of the inflammatory response.

-

Histological and Cellular Analysis: At the end of the experiment, euthanize the mice and collect the ears and draining lymph nodes for histological analysis of inflammation and flow cytometric analysis of immune cell populations (e.g., IFN-γ+ cells, Foxp3+ T cells).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK8/19, promoting STAT5 activation and Foxp3 expression.

Experimental Workflow for In Vitro T Cell Conversion

Caption: Workflow for inducing Treg conversion with this compound in vitro.

Logical Relationship of the Core Mechanism

Caption: Logical flow of this compound's mechanism in Treg conversion.

References

Technical Whitepaper: AS2863619 and its Novel TGF-β-Independent Mechanism for Foxp3 Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs (iTregs) is dependent on Transforming Growth Factor-β (TGF-β), a cytokine often counteracted by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects, and experimental validation of AS2863619, a small molecule that induces Foxp3 expression and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a novel, TGF-β-independent pathway. This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, this compound modulates downstream signaling to activate the master transcription factor Foxp3, enabling the conversion of even antigen-specific effector and memory T cells into Tregs. This document provides a comprehensive overview of its mechanism, supporting data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK8/19

This compound represents a significant departure from traditional Treg induction methods. Its activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which physiologically repress Foxp3 expression in activated T cells.

The induction of Foxp3 by this compound is:

-

TGF-β-Independent: The compound effectively induces Foxp3 even when TGF-β signaling is neutralized.

-

IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for Treg survival and function.

-

TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's activity.

-

Resistant to Inflammatory Cytokines: Unlike TGF-β-mediated induction, the effects of this compound are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

The CDK8/19-STAT5 Signaling Axis

The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

This compound inhibits CDK8/19, leading to two critical changes in STAT5:

-

Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating serine phosphorylation on STAT5.

-

Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This binding initiates the transcription of Foxp3 and other essential Treg-related genes, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

Caption: this compound signaling pathway for Foxp3 induction.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity

| Parameter | Target/Effect | Value | Notes |

| IC₅₀ | CDK8 Inhibition | 0.61 nM | Demonstrates high-affinity binding and potent inhibition. |

| IC₅₀ | CDK19 Inhibition | 4.28 nM | Shows strong selectivity for both mediator kinases. |

| EC₅₀ | Foxp3 Induction | 32.5 nM | Effective concentration for inducing Foxp3 in Tconv cells. |

Table 2: In Vitro Effects on T Cells and STAT5 Signaling

| T Cell Type | Effect of this compound | Notes |

| Naïve CD4⁺ Tconv | Dose-dependent Foxp3 induction | Converts precursor T cells into Tregs. |

| Effector/Memory CD4⁺ Tconv | Dose-dependent Foxp3 induction | A key advantage over TGF-β, which is ineffective on this population. |

| CD8⁺ Tconv | Foxp3 Induction | Broadens the potential for immune suppression. |

| Human CD4⁺ & CD8⁺ Tconv | Substantial enhancement of FOXP3 | Shows cross-species activity and therapeutic relevance. |

| Signaling Parameter | Concentration & Time | Effect |

| STAT5 Serine Phosphorylation | 1 µM this compound (22 hrs) | Suppression to ~40% of control |

| STAT5 Tyrosine Phosphorylation | 1 µM this compound (22 hrs) | Enhancement to ~160% of control |

Table 3: In Vivo Efficacy in Mouse Models

| Model | Animal Strain | Dosage & Administration | Key Outcomes |

| Antigen-Specific Induction | DO11.10 TCR Transgenic | 30 mg/kg, oral | - Achieves serum levels equivalent to effective in vitro doses. - No discernible toxicity. - Specifically generates antigen-specific (KJ1.26⁺) Foxp3⁺ T cells. |

| Contact Hypersensitivity | DNFB-sensitized mice | 30 mg/kg, oral, daily for 2 weeks | - Dampened secondary inflammatory response. - Milder immune cell infiltration in the skin. - Decreased ratio of IFN-γ⁺ effector cells. - Specific increase in KLRG1⁺Foxp3⁺ T cells. |

| Autoimmune Disease Models | (e.g., EAE) | 30 mg/kg, oral | - Suppressed disease progression. - Increased KLRG1⁺Foxp3⁺ T cells and decreased Th17 cells. |

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the activity of this compound.

In Vitro Foxp3 Induction in Mouse T Cells

-

T Cell Isolation:

-

Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).

-

Prepare a single-cell suspension by passing tissue through a 70 µm cell strainer.

-

Isolate CD4⁺ T cells using a negative selection magnetic bead kit to a purity of >95%.

-

If desired, further sort into naïve (CD44lowCD62Lhigh) and effector/memory (CD44highCD62Llow) populations via FACS.

-

-

Cell Culture and Stimulation:

-

Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

-

Wash plates twice with sterile PBS to remove unbound antibody.

-

Seed 1-2 x 10⁵ T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 µM 2-mercaptoethanol).

-

Add soluble anti-CD28 antibody (2 µg/mL) and recombinant mouse IL-2 (50 U/mL).

-

Add this compound at desired final concentrations (e.g., serial dilutions from 1 nM to 1 µM). Include a vehicle-only (DMSO) control.

-

-

Incubation and Analysis:

-

Culture cells for 72-96 hours at 37°C in 5% CO₂.

-

Harvest cells and perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.

-

Analyze the percentage of Foxp3⁺ cells within the CD4⁺ gate by flow cytometry.

-

In Vivo Contact Hypersensitivity (CHS) Model

-

Sensitization (Day 0):

-

Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.

-

Apply 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil vehicle) to the shaved skin. This is the afferent/sensitization phase.

-

-

Treatment (Starting Day 1 or as per study design):

-

Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

-

-

Elicitation (Day 5):

-

Measure the baseline thickness of both ears using a digital micrometer.

-

Challenge the mice by applying 10 µL of 0.15% DNFB to both sides of the left ear. Apply vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.

-

-

Analysis (Day 6-7):

-

Measure the ear thickness of both ears 24-48 hours after the challenge.

-

The magnitude of the CHS response is calculated as the change in ear thickness (measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus the change in the vehicle-treated ear.

-

For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T cell populations (e.g., IFN-γ⁺ T cells, Foxp3⁺ T cells) by flow cytometry.

-

Caption: Experimental workflow for the in vivo CHS model.

Conclusion and Future Directions

This compound is a pioneering compound that validates CDK8 and CDK19 as key negative regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-β-independent manner, particularly within antigen-experienced T cell populations, opens new therapeutic avenues for a wide range of immunological disorders. The mechanism, centered on the potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural counterparts, in vivo studies show that this compound-induced Tregs can acquire stable Treg-specific demethylation features at the Foxp3 locus over time. This suggests that transient treatment with this compound could establish long-term, antigen-specific immune tolerance.

Future research should focus on:

-

Determining the long-term stability and functionality of this compound-induced Tregs in chronic inflammatory settings.

-

Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation and epigenetic stability of these cells.

-

Exploring combination therapies to potentially enhance the efficacy and stability of the induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like this compound offers a promising and economically viable strategy to generate patient-specific Tregs in vivo, potentially surpassing the complexities and costs of conventional ex vivo Treg therapies.

In-Depth Technical Guide: AS2863619 and its Impact on Immune Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that selectively inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This inhibition has a profound impact on immune homeostasis by promoting the conversion of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs). Tregs are essential for maintaining immunological tolerance and preventing autoimmune and inflammatory diseases. The mechanism of action of this compound is centered on the modulation of the STAT5 signaling pathway, a critical regulator of Foxp3 expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the core signaling pathway.

Core Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

This compound exerts its immunomodulatory effects by targeting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated conventional T cells, CDK8 and CDK19 physiologically repress the expression of Foxp3, the master transcription factor for Tregs.

The key molecular mechanism involves the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which inactivates it and hinders Foxp3 expression.[1][2] By inhibiting CDK8/19, this compound prevents this inhibitory serine phosphorylation.[1] This leads to an enhanced and sustained phosphorylation of a tyrosine residue in the C-terminal domain of STAT5, maintaining it in an active state.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0, to induce and enhance Foxp3 expression.[2] This induction of Foxp3 drives the differentiation of both naïve and effector/memory T cells into functional Tregs.[2] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Effect | Value | Reference |

| IC50 | CDK8 | 0.61 nM | [1] |

| IC50 | CDK19 | 4.28 nM | [1] |

| EC50 | Foxp3 Induction in Tconv cells | 32.5 nM |

Table 2: In Vitro Effect of this compound on STAT5 Phosphorylation in Mouse CD4+ T cells

| Treatment | Duration | Serine Phosphorylation (PSP motif) | Tyrosine Phosphorylation (C-terminal domain) | Reference |

| This compound (1 µM) | 22 hours | Suppressed to ~40% of control | Enhanced to ~160% of control | [1] |

Table 3: In Vivo Administration of this compound in Mouse Models

| Mouse Model | This compound Dosage | Administration Route | Key Finding | Reference |

| DO11.10 TCR transgenic mice | 30 mg/kg | Oral | Attained serum concentration equivalent to in vitro Foxp3-inducing dose without discernible toxicity. | [1][3] |

| Skin Contact Hypersensitivity (DNFB-sensitized) | 30 mg/kg (daily for 2 weeks) | Oral | Dampened the secondary response with milder inflammatory cell infiltration and decreased IFN-γ+ cells. | [1] |

| Experimental Allergic Encephalomyelitis (EAE) | Not specified | Not specified | Suppressed disease with a significant increase of KLRG1+Foxp3+ T cells and a decrease of Th17 cells. | [3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in T cells

Caption: this compound inhibits CDK8/19, leading to active STAT5 and Foxp3 expression.

Experimental Workflow: In Vitro Treg Induction

Caption: Workflow for inducing Tregs from Tconv cells in vitro using this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research by Akamatsu et al., 2019, Science Immunology.

In Vitro Induction of Foxp3 in Mouse T cells

Objective: To assess the ability of this compound to induce Foxp3 expression in conventional T cells in vitro.

Materials:

-

Spleen and lymph nodes from mice (e.g., C57BL/6)

-

CD4+ or CD8+ T cell isolation kit

-

Anti-CD3 and anti-CD28 monoclonal antibody (mAb)-coated beads

-

Recombinant mouse IL-2

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete RPMI-1640 medium

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-Foxp3)

-

Foxp3 staining buffer set

Procedure:

-

Prepare a single-cell suspension from the spleen and lymph nodes of mice.

-

Isolate naïve (CD44lowCD62Lhigh) or effector/memory (CD44highCD62Llow) CD4+ T cells, or CD8+ T cells using a cell sorter or magnetic bead-based isolation kit.

-

Plate the isolated T cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Stimulate the cells with anti-CD3/CD28 mAb-coated beads (e.g., at a 1:1 bead-to-cell ratio) and recombinant mouse IL-2 (e.g., 100 U/mL).

-

Add this compound at various concentrations (for dose-response) or a fixed concentration (e.g., 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix, permeabilize, and stain for intracellular Foxp3 using a Foxp3 staining buffer set and a fluorescently labeled anti-Foxp3 antibody.

-

Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell population by flow cytometry.

In Vivo Mouse Model of Skin Contact Hypersensitivity

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of allergic contact dermatitis.

Materials:

-

BALB/c mice

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1 vehicle)

-

This compound

-

Vehicle for oral administration

-

Calipers for measuring ear thickness

Procedure:

-

Sensitization: On day 0, sensitize mice by applying 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

-

Treatment: Beginning on the day of sensitization or at the time of challenge, administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.

-

Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to each side of one ear.

-

Measurement: Measure ear thickness using calipers at 24, 48, and 72 hours after the challenge. The change in ear thickness (ear swelling) is an indicator of the inflammatory response.

-

Histological and Cellular Analysis (Optional): At the end of the experiment, ear tissue can be collected for histological analysis of inflammatory cell infiltration. Draining lymph nodes and spleen can be harvested to analyze the frequency of Treg cells and cytokine-producing T cells (e.g., IFN-γ+) by flow cytometry.

Conclusion

This compound represents a promising therapeutic candidate for a range of immunological diseases characterized by excessive or inappropriate T cell responses. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 to promote the generation of antigen-specific regulatory T cells, offers a potential new avenue for restoring immune homeostasis. The data presented in this guide highlight the potent and specific effects of this compound in both in vitro and in vivo settings. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

Unraveling the AS2863619 Signaling Cascade: A Technical Guide to a Novel Immunomodulatory Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This technical guide provides an in-depth exploration of the signaling cascade initiated by this compound, culminating in the induction of the transcription factor Foxp3 and the conversion of conventional T cells into regulatory T cells (Tregs). This guide summarizes key quantitative data, provides detailed experimental protocols for the foundational research, and visualizes the core signaling pathway and experimental workflows.

Introduction

The modulation of immune responses holds immense therapeutic potential for a wide range of diseases, including autoimmune disorders, allergies, and transplant rejection. Regulatory T cells (Tregs), characterized by the expression of the master transcription factor Foxp3, are crucial for maintaining immune homeostasis and self-tolerance. The discovery of small molecules that can induce the conversion of conventional T cells (Tconvs) into Tregs represents a significant advancement in immunotherapy. This compound has emerged as a key compound in this area, offering a novel mechanism to bolster the Treg population. This document serves as a comprehensive technical resource on the signaling pathway activated by this compound.

Core Mechanism of Action

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of CDK8 and its close homolog, CDK19. This inhibition sets off a downstream signaling cascade that directly impacts the expression of Foxp3 in T cells. The key molecular events are:

-

Inhibition of CDK8/19: this compound binds to the ATP-binding pocket of CDK8 and CDK19, potently inhibiting their phosphotransferase activity.[1][2]

-

Modulation of STAT5 Phosphorylation: In activated T cells, CDK8/19 normally phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5) on a serine residue within a PSP (proline-serine-proline) motif. This serine phosphorylation is inhibitory. By inhibiting CDK8/19, this compound prevents this inhibitory phosphorylation.[2]

-

Enhanced STAT5 Tyrosine Phosphorylation and Activation: The absence of inhibitory serine phosphorylation allows for enhanced and sustained phosphorylation of STAT5 on a critical C-terminal tyrosine residue. This tyrosine phosphorylation is essential for the dimerization, nuclear translocation, and DNA-binding activity of STAT5.[2]

-

Induction of Foxp3 Expression: Activated, tyrosine-phosphorylated STAT5 directly binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, driving its transcription.[3]

-

Conversion of Tconv to Tregs: The induced expression of Foxp3 reprograms conventional T cells, conferring upon them the characteristic phenotype and suppressive function of regulatory T cells. This conversion occurs in an IL-2 and T-cell receptor (TCR) stimulation-dependent manner, but is independent of TGF-β, a canonical inducer of Tregs.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Assay Conditions |

| CDK8 IC50 | 0.61 nM | Cell-free kinase assay |

| CDK19 IC50 | 4.28 nM | Cell-free kinase assay |

| Foxp3 Induction EC50 | 32.5 nM | In vitro in mouse Tconv cells |

Table 1: In Vitro Potency of this compound. [1][2]

| Treatment | STAT5 Serine Phosphorylation (PSP motif) | STAT5 Tyrosine Phosphorylation (C-terminal) | Assay Conditions |

| This compound (1 µM) | ~40% of control | ~160% of control | Mouse CD4+ T cells, 22 hours |

Table 2: Effect of this compound on STAT5 Phosphorylation. [2]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Cascade

Caption: this compound signaling cascade leading to Treg conversion.

Experimental Workflow for In Vitro Foxp3 Induction

Caption: Workflow for in vitro induction of Foxp3 by this compound.

Chemical Proteomics Workflow for Target Identification

Caption: Chemical proteomics workflow to identify this compound targets.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples based on the available literature. For precise details, refer to the materials and methods section of the primary research articles.

In Vitro Induction of Foxp3 in Mouse T Cells

Objective: To assess the ability of this compound to induce Foxp3 expression in primary mouse CD4+ T cells.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

-

96-well flat-bottom culture plates

-

Anti-CD3ε antibody (clone 145-2C11)

-

Anti-CD28 antibody (clone 37.51)

-

Recombinant mouse IL-2

-

This compound (stock solution in DMSO)

-

Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-Foxp3

-

Flow cytometer

Protocol:

-

T Cell Isolation:

-

Prepare a single-cell suspension from the spleen and lymph nodes of C57BL/6 mice.

-

Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to obtain untouched conventional T cells.

-

-

Plate Coating:

-

Coat a 96-well plate with anti-CD3ε antibody at a concentration of 2 µg/mL in sterile PBS.

-

Incubate the plate at 37°C for 2 hours or at 4°C overnight.

-

Wash the wells three times with sterile PBS before adding cells.

-

-

Cell Culture and Treatment:

-

Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

-

Add the cells to the anti-CD3-coated plate at a density of 1 x 10^5 cells per well.

-

Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

-

Add recombinant mouse IL-2 to a final concentration of 100 U/mL.

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) as a control.

-

-

Incubation:

-

Culture the cells for 3 to 4 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for surface CD4 expression.

-

Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol.

-

Stain for intracellular Foxp3.

-

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.

-

Western Blot for STAT5 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of STAT5 at serine and tyrosine residues.

Materials:

-

Isolated mouse CD4+ T cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-phospho-STAT5 (Ser726 - representative serine site)

-

Rabbit anti-total STAT5

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture isolated mouse CD4+ T cells with anti-CD3/CD28 stimulation and IL-2 as described in protocol 5.1.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 22 hours).

-

Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 Tyr694) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT5 and β-actin to ensure equal loading.

-

Conclusion

This compound represents a promising immunomodulatory agent that operates through a distinct signaling pathway involving the inhibition of CDK8/19 and the subsequent activation of the STAT5-Foxp3 axis. This technical guide provides a foundational understanding of this cascade for researchers and drug developers. The detailed protocols and visualizations serve as a practical resource for further investigation into this novel therapeutic strategy. Future research will likely focus on the in vivo efficacy and safety of this compound and similar molecules in various disease models, as well as the long-term stability and function of the induced regulatory T cells.

References

The Role of AS2863619 in the Generation of Antigen-Specific Peripheral Regulatory T Cells (pTregs): A Technical Guide

Introduction

AS2863619 is a potent, orally active small molecule that selectively inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] This compound has emerged as a significant pharmacological tool for its ability to induce the expression of Foxp3, the key transcription factor controlling the differentiation and function of regulatory T (Treg) cells.[2] By promoting the conversion of conventional T cells (Tconv) into antigen-specific, peripherally induced Tregs (pTregs), this compound represents a promising therapeutic strategy for restraining aberrant immune responses in autoimmune diseases and allergies.[2][3] This technical guide provides an in-depth overview of the mechanism, efficacy, and experimental basis of this compound's role in generating pTregs.

Core Mechanism of Action: CDK8/19 Inhibition and STAT5 Activation

This compound's primary mechanism involves the direct inhibition of the kinase activity of CDK8 and CDK19.[3] In activated conventional T cells, CDK8/19 acts as a physiological repressor of Foxp3 gene expression.[2][4] Following T-cell receptor (TCR) and Interleukin-2 (IL-2) signaling, CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) at a serine residue within its PSP (pro-ser-pro) motif.[3] This serine phosphorylation event inactivates STAT5, preventing it from binding to the Foxp3 gene locus and thereby hindering Foxp3 expression.[3]

This compound blocks this negative regulation. By inhibiting CDK8/19, it prevents the inhibitory serine phosphorylation of STAT5.[1] This maintains STAT5 in an active state, characterized by tyrosine phosphorylation in its C-terminal domain.[1][3] Activated STAT5 can then bind to regulatory regions of the Foxp3 locus, primarily the conserved noncoding sequence (CNS)0, to drive the transcription of Foxp3 and promote the differentiation of Tconv cells into pTregs.[3] This induction is critically dependent on IL-2 but occurs independently of transforming growth factor-beta (TGF-β), a canonical pathway for in vitro Treg generation.[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Inhibitory Activity and Foxp3 Induction

| Parameter | Value / Condition | Cell Type | Source |

|---|---|---|---|

| IC₅₀ (CDK8) | 0.61 nM | N/A | [1] |

| IC₅₀ (CDK19) | 4.28 nM | N/A | [1] |

| Effective Dose | Dose-dependent | Mouse Naïve Foxp3⁻CD4⁺ Tconv | [1] |

| Cellular Targets | Naïve (CD44lowCD62Lhigh) Tconv cells | Mouse CD4⁺ T cells | [4] |

| Effector/Memory (CD44highCD62Llow) Tconv cells | Mouse CD4⁺ T cells | [4] | |

| CD8⁺ Tconv cells | Mouse & Human | [1][4] | |